Product packaging for alpha-Hexabromocyclododecane(Cat. No.:CAS No. 134237-50-6)

alpha-Hexabromocyclododecane

Cat. No.: B041069
CAS No.: 134237-50-6
M. Wt: 641.7 g/mol
InChI Key: DEIGXXQKDWULML-PQTSNVLCSA-N
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Description

alpha-Hexabromocyclododecane (α-HBCD) is a stereoisomer of hexabromocyclododecane, a brominated flame retardant historically used extensively in expanded and extruded polystyrene foam for building insulation and packaging. Its primary research value lies in environmental science and toxicology, where it serves as a model compound for studying the fate, transport, and biological impacts of persistent, bioaccumulative, and toxic (PBT) substances. As a major component of technical-grade HBCD mixtures, the alpha-isomer is notably more persistent and bioaccumulative in the environment compared to its beta and gamma counterparts. Researchers utilize α-HBCD to investigate its mechanism of action, which is linked to endocrine disruption, particularly through interference with the thyroid hormone system, and potential neurodevelopmental toxicity. Its high log Kow value signifies significant lipophilicity, driving studies on its bioaccumulation in aquatic and terrestrial food webs. This high-purity standard is essential for analytical method development, serving as a critical reference material in gas chromatography and mass spectrometry for the quantification of HBCD residues in environmental samples (water, soil, sediment), biota, and human tissues, thereby supporting vital risk assessment and regulatory compliance monitoring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18Br6 B041069 alpha-Hexabromocyclododecane CAS No. 134237-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5S,6R,9R,10S)-1,2,5,6,9,10-hexabromocyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIGXXQKDWULML-PQTSNVLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](CC[C@H]([C@@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873771, DTXSID401016672
Record name (+/-)-α-Hexabromocyclododecane
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Record name (-)-alpha-Hexabromocyclododecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134237-50-6, 678970-15-5
Record name α-Hexabromocyclododecane
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Record name alpha-Hexabromocyclododecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hexabromocyclododecane, (-)-
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Record name (+/-)-α-Hexabromocyclododecane
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Record name (-)-alpha-Hexabromocyclododecane
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Record name .ALPHA.-HEXABROMOCYCLODODECANE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-HEXABROMOCYCLODODECANE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence and Spatiotemporal Dynamics of α Hexabromocyclododecane

Global and Regional Distribution of α-Hexabromocyclododecane in Abiotic Matrices

Alpha-Hexabromocyclododecane (α-HBCDD), a diastereomer of the brominated flame retardant hexabromocyclododecane, is a persistent organic pollutant (POP) that has been detected in various environmental compartments globally. nih.govnih.govresearchgate.net Its distribution is a result of its widespread use in industrial and consumer products, leading to its release into the environment during production, use, and disposal.

Atmospheric Transport and Deposition Mechanisms

Due to its semi-volatile nature, α-HBCDD can be transported over long distances in the atmosphere, far from its original sources. nih.gov This long-range transport is a key factor in its presence in remote regions like the Arctic. nih.gov In the atmosphere, α-HBCDD exists in both the gas phase and adsorbed to airborne particulate matter. researchgate.netacs.org The partitioning between these two phases influences its transport and deposition. Deposition occurs through both wet (e.g., rain and snow) and dry processes, leading to the contamination of terrestrial and aquatic ecosystems. acs.org

Atmospheric concentrations of HBCDDs, including the alpha isomer, have been observed to be higher in urban and industrial areas, which are considered primary emission sources. researchgate.net However, its detection in remote locations underscores the significance of atmospheric transport. nih.gov For instance, a study in the Great Lakes region of North America found that α-HBCDD and γ-HBCDD were the dominant isomers in atmospheric particle samples. nih.gov

Aquatic System Contamination: Surface Waters, Wastewater, and Sediments

Aquatic environments serve as significant sinks for α-HBCDD. The compound enters surface waters through atmospheric deposition, runoff from contaminated land, and particularly through the discharge of treated and untreated wastewater. semanticscholar.org Wastewater treatment plants are not always effective at completely removing HBCDDs, leading to their release into rivers and coastal areas. nih.gov

Given its hydrophobic properties, α-HBCDD has a low solubility in water and a high affinity for particulate matter. researchgate.net This causes it to adsorb to suspended particles and eventually settle into the sediment. semanticscholar.org Sediments can thus act as long-term reservoirs of α-HBCDD, with the potential for resuspension and re-entry into the water column. researchgate.net Studies have documented the presence of α-HBCDD in surface waters and sediments globally, with concentrations varying depending on proximity to industrial and urban sources. nih.govnih.govnih.gov For example, in sediments from the Detroit River and Lake Erie, γ-HBCDD was the predominant isomer, but α-HBCDD was also detected at several sites. nih.gov

Terrestrial Environment Presence: Soils and Dust

The terrestrial environment is another major repository for α-HBCDD. Contamination of soils occurs through atmospheric deposition and the application of sewage sludge as a fertilizer, as HBCDDs can accumulate in sludge during wastewater treatment. researchgate.net

Indoor dust is a significant reservoir for α-HBCDD, primarily due to the abrasion and degradation of consumer products containing HBCDDs, such as electronics, furniture, and building materials. nih.govoaepublish.comacs.org The isomeric profile in indoor dust can differ from that of the technical mixtures, often showing a higher proportion of α-HBCDD. nih.govrsc.org For example, a study in Basrah, Iraq, found that α-HBCDD was the predominant isomer in indoor and outdoor dust samples. rsc.org Total concentrations of HBCDDs in soil and road dust in Shanghai were found to range from 0.30 to 249 ng/g dw and 4.11 to 508 ng/g dw, respectively. nih.gov

Biotic Accumulation and Isomeric Profiles of α-Hexabromocyclododecane

The lipophilic and persistent nature of α-HBCDD leads to its accumulation in the tissues of living organisms. A notable phenomenon is the shift in the isomeric profile of HBCDDs within biota compared to the technical mixtures, with α-HBCDD often becoming the dominant isomer. acs.org

Bioaccumulation in Aquatic Organisms (e.g., Fish, Invertebrates)

α-HBCDD is readily absorbed by aquatic organisms from their environment and diet. nih.gov It biomagnifies in aquatic food webs, meaning its concentration increases at successively higher trophic levels. nih.gov Consequently, top predators such as large fish and marine mammals can accumulate high concentrations of α-HBCDD. acs.org

Numerous studies have documented the presence of α-HBCDD in a wide array of aquatic species. researchgate.net While the technical HBCDD mixture is predominantly composed of the γ-isomer, the α-isomer is often the most abundant form found in aquatic biota. nih.govmdpi.com This suggests that organisms may preferentially absorb or retain α-HBCDD, or that biotransformation from other isomers to the more stable α-form occurs. mdpi.comwikipedia.org

Table 1: Concentration of α-HBCDD in Various Aquatic Organisms

Species Location Concentration (ng/g lipid weight) Predominant Isomer
Fish North Sea estuaries, Europe Not specified α-HBCDD
Grass carp East China Not specified α-HBCDD (89.8%)
Apple snails East China Not specified α-HBCDD (44.9%)
Marine Mammals Global Up to 9600 α-HBCDD

Occurrence in Terrestrial Wildlife (e.g., Birds, Mammals)

α-HBCDD is also found in terrestrial wildlife, indicating its widespread environmental distribution and bioavailability. mdpi.com Birds of prey and other top predators in terrestrial ecosystems can accumulate significant levels of α-HBCDD, often through the consumption of contaminated prey, including aquatic organisms. acs.org

High concentrations of α-HBCDD have been reported in the eggs of various bird species, which is a matter of concern for their reproductive success. nih.gov In these biological samples, α-HBCDD is consistently the dominant isomer detected. researchgate.net

Table 2: Concentration of α-HBCDD in Terrestrial Wildlife

Species Location Concentration (ng/g lipid weight) Predominant Isomer
Birds of Prey Global Up to 19,200 α-HBCDD
Gulls (liver) Not specified 65.51 ± 27.96 α-HBCDD

Predominance of α-Hexabromocyclododecane in Biota: Mechanisms and Implications

While the commercial hexabromocyclododecane (HBCD) mixture is primarily composed of the γ-HBCD diastereomer (approximately 75–89%), it is the α-HBCD isomer that is predominantly detected in biota, including wildlife and humans. nih.govpreprints.orgnih.gov This stereoisomer shift from environmental sources to living organisms is a critical aspect of α-HBCD's environmental profile and is attributed to a combination of physiological and metabolic factors within organisms. nih.govacs.org The elevated levels of α-HBCD found in biological tissues are primarily explained by diastereomer-selective uptake, differing metabolic rates among the isomers, and in vivo stereoisomerization processes. oup.com

Diastereomer-Selective Uptake and Differential Metabolic Rates

Research indicates that the various HBCD diastereomers exhibit different toxicokinetic behaviors within organisms. ovid.com The predominance of α-HBCD in biota is strongly linked to its higher resistance to metabolic degradation compared to the β- and γ- isomers. frontiersin.org Studies in various species, including fish and rats, have shown that α-HBCD is metabolized to a lower degree, leading to its persistence and bioaccumulation. nih.govnih.gov

The metabolic rates of the diastereomers follow a general order of β > γ > α. nih.gov For instance, in male Sprague-Dawley rats, β-HBCD and γ-HBCD were extensively metabolized through multiple pathways, whereas α-HBCD metabolism was limited to the formation of two hydroxylated metabolites without debromination or stereoisomerization. nih.gov This slower metabolism of α-HBCD results in a longer biological half-life. In mice, α-HBCD has a terminal half-life of approximately 17 days, while γ-HBCD's is only 1-4 days. nih.govovid.com Similarly, in the marine fish Nibea albiflora, the half-life of α-HBCD was found to be the longest (12.36–29.62 days) compared to β-HBCD (5.27–11.67 days) and γ-HBCD (11.46–16.06 days). frontiersin.org

This differential metabolism and subsequent persistence explain why α-HBCD becomes enriched at higher trophic levels. mdpi.comindustrialchemicals.gov.au Its greater stability and slower elimination lead to its biomagnification in food webs, with concentrations increasing significantly in top predators like marine mammals and birds of prey. nih.govacs.orgmdpi.com

Half-lives of HBCD Diastereomers in Biota

DiastereomerOrganismHalf-life (t1/2)
α-HBCDMouse~17 days
γ-HBCDMouse~1-4 days
α-HBCDNibea albiflora (marine fish)12.36–29.62 days
β-HBCDNibea albiflora (marine fish)5.27–11.67 days
γ-HBCDNibea albiflora (marine fish)11.46–16.06 days
In Vivo Stereoisomerization Processes

Another key mechanism contributing to the prevalence of α-HBCD is the in vivo biotransformation of other HBCD isomers into the more stable α-form. oup.com Studies have demonstrated that both β-HBCD and γ-HBCD can be stereoisomerized to α-HBCD within living organisms. frontiersin.orgnih.gov This conversion process has been observed in various species, including mice, rats, earthworms, and fish. nih.govfrontiersin.orgnih.gov

For example, after oral exposure to γ-HBCD in mice, both α-HBCD and β-HBCD were detected in fat and feces. wikipedia.org In the fish Nibea albiflora, α-HBCD was detected in all exposure groups, including those only exposed to β-HBCD or γ-HBCD, indicating biotransformation. frontiersin.org Conversely, studies show that α-HBCD does not appear to stereoisomerize back to the β- or γ- forms. nih.govwikipedia.orgresearchgate.net

This unidirectional isomerization pathway, combined with the inherent metabolic stability of α-HBCD, creates a scenario where organisms not only retain α-HBCD more effectively but also produce it internally from the less stable isomers they ingest. ovid.comnih.gov This dual mechanism solidifies the predominance of α-HBCD in biological tissues, even when the primary environmental exposure is to γ-HBCD. frontiersin.orgnih.gov

Spatiotemporal Trends and Factors Influencing α-Hexabromocyclododecane Distribution

The distribution of α-Hexabromocyclododecane in the environment is not uniform, showing significant variation based on geography, land use, and time. Its presence in remote locations is evidence of long-range environmental transport, while higher concentrations are typically found near human activity centers. epa.govresearchgate.net

Impact of Industrialization and Urbanization on Environmental Concentrations

There is a strong correlation between the concentration of HBCD in the environment and the degree of industrialization and urbanization. preprints.orgnih.gov Higher levels of HBCD, including the α-diastereomer, are consistently found in industrial and urban areas compared to rural or remote locations. nih.govacs.org This is attributed to emissions from manufacturing facilities that produce or use HBCD, as well as the lifecycle of HBCD-containing products, from use to disposal. acs.orgfao.org

Studies in China's Pearl River Delta found that concentrations of total HBCD in surface soils were highly correlated with urbanization level, population density, and regional GDP. nih.gov Soils from residential and industrial areas contained significantly higher concentrations than those from other land-use types. preprints.orgnih.gov For example, one study noted mean HBCD concentrations in soils from waste dumping sites (67.4 ng/g) and industrial areas (37.9 ng/g) were substantially higher than in farmland soils (7.75 ng/g). preprints.orgnih.gov The link to urbanization is also evident in wildlife, with one study finding the highest HBCD concentrations in terrestrial passerine birds at an urban site. iaea.org

The primary sources in these developed areas include industrial wastewater, atmospheric deposition, and the leaching and abrasion of products like insulation foams and textiles that contain HBCD. nih.govresearchgate.netresearchgate.net

HBCD Concentrations in Surface Soil by Land Use

Land Use TypeMedian ΣHBCD Concentration (ng/g dry weight)Location
Residential1.75Pearl River Delta, China
Industrial- (Mean: 37.9)Ningbo, China
Waste Dumping- (Mean: 67.4)Ningbo, China
Farmland- (Mean: 7.75)Ningbo, China

Temporal Trends in α-Hexabromocyclododecane Environmental Levels

Temporal trend studies, often using dated sediment cores or long-term wildlife monitoring archives, have been conducted to understand how HBCD concentrations have changed over time. The results vary by region and are often influenced by local market demand and regulations on other flame retardants. nih.govacs.org

In some regions, HBCD levels in biota have shown an increasing trend. acs.org For instance, after the ban on polybrominated diphenyl ethers (PBDEs) in 2004, HBCD levels in fish in the United States increased. nih.gov A study of guillemot eggs from the Baltic Sea, spanning from 1969 to 2001, found that after an initial peak and decrease in the 1970s, HBCD concentrations increased again in the late 1980s and remained stable at a relatively high level. acs.org

More recent studies have also documented rising concentrations. An analysis of sediments near a manufacturing plant in China revealed a significant increasing trend, with annual increases of 12.9-41.6% in total HBCD concentrations at four sites over a five-year period. nih.gov Similarly, a study in China's prosperous Jiangsu province noted a significant rise in HBCD levels in industrial area soil between 2014 and 2019, with a 12% annual increase. researchgate.net These trends suggest that despite regulations in some parts of the world, HBCD, and by extension the persistent α-HBCD, continues to accumulate in the environment from both historical and ongoing sources. researchgate.net

Toxicokinetic and Mechanistic Studies of α Hexabromocyclododecane

Absorption, Distribution, Metabolism, and Elimination (ADME) of α-Hexabromocyclododecane

Alpha-hexabromocyclododecane (α-HBCDD), a prominent stereoisomer of the commercial hexabromocyclododecane (HBCDD) mixture, is frequently detected in environmental and biological samples. nih.govresearchgate.net Understanding its absorption, distribution, metabolism, and elimination (ADME) is crucial for assessing its potential toxicological impact. Studies in female C57BL/6 mice have shown that approximately 90% of an administered oral dose of α-HBCDD is absorbed. nih.govresearchgate.net

Once absorbed, the disposition of α-HBCDD is largely governed by its lipophilic nature, leading to its distribution and accumulation in lipid-rich tissues. nih.govresearchgate.net The elimination of α-HBCDD and its byproducts occurs through both feces and urine. The parent compound and its metabolites are excreted in the feces, while only metabolites are found in the urine. nih.govresearchgate.net

Stereoisomer-Specific Toxicokinetics of α-Hexabromocyclododecane

The toxicokinetic profile of α-HBCDD is distinct from that of the other major stereoisomers, β-HBCDD and γ-HBCDD. Notably, α-HBCDD is more resistant to metabolism and is biologically persistent. wikipedia.orgfrontiersin.org Unlike γ-HBCDD, which can undergo stereoisomerization to α- and β-HBCDD in vivo, no such conversion has been observed after exposure to α-HBCDD. nih.govnih.gov This resistance to metabolic transformation contributes to the predominance of α-HBCDD in wildlife and human tissues, despite γ-HBCDD being the main component of the commercial mixture. nih.govresearchgate.netoup.com

The difference in metabolic rates between the stereoisomers is a key factor in their toxicokinetics. oup.com For instance, in vitro studies using rat liver microsomes have demonstrated that α-HBCDD is metabolized to a lesser extent than the β- and γ-diastereomers. oup.com This stereoisomer-specific behavior has significant implications for risk assessment, as extrapolating toxicological data from the commercial HBCDD mixture may not accurately reflect the risks associated with exposure to the more persistent α-HBCDD. nih.govwikipedia.org

Bioaccumulation Potential and Biological Half-Lives of α-Hexabromocyclododecane

The persistent nature of α-HBCDD contributes to its potential for bioaccumulation. nih.govresearchgate.net Studies have indicated that α-HBCDD accumulates in tissues, a characteristic supported by its longer biological half-life compared to other stereoisomers. wikipedia.orgnih.gov

Due to its high lipophilicity, α-HBCDD preferentially partitions into lipid-rich tissues. nih.govresearchgate.net Following exposure, the major depots for this compound are adipose tissue, liver, muscle, and skin. nih.govresearchgate.net This distribution pattern is consistent with other persistent organic pollutants. The accumulation in these tissues is dose-dependent, with evidence of nonlinear accumulation at higher doses. nih.govresearchgate.net In contrast to γ-HBCD where the liver is a major depot, α-HBCD is found in higher concentrations in adipose tissue. nih.govnih.gov

Tissue Distribution of α-Hexabromocyclododecane

This table summarizes the primary tissues where α-HBCDD accumulates due to its lipophilic nature.

TissueRelative AccumulationReference
Adipose TissueHigh nih.govresearchgate.net
LiverHigh nih.govresearchgate.net
MuscleHigh nih.govresearchgate.net
SkinHigh nih.govresearchgate.net

The elimination of α-HBCDD from the body is a biphasic process, characterized by an initial rapid phase followed by a much slower terminal phase. nih.govresearchgate.net The initial whole-body half-life is estimated to be around 1 to 3 days, which is largely influenced by the presence of more polar metabolites in the blood and urine. nih.govresearchgate.net However, the terminal half-life is significantly longer, with estimates of up to 17 to 21 days, indicating the potential for long-term persistence and bioaccumulation. nih.govresearchgate.netwikipedia.org This contrasts with the shorter biological half-life of γ-HBCDD, which is approximately 1 to 4 days. wikipedia.org

Elimination Half-Lives of α-Hexabromocyclododecane

This table presents the initial and terminal half-lives of α-HBCDD, highlighting its biphasic elimination pattern.

Elimination PhaseHalf-LifeReference
Initial~1-3 days nih.govresearchgate.net
Terminal17-21 days nih.govresearchgate.netwikipedia.org

Metabolic Pathways and Metabolite Characterization of α-Hexabromocyclododecane

The metabolism of α-HBCDD is less extensive compared to other stereoisomers, which is a primary reason for its bioaccumulation. frontiersin.org The main metabolic pathway appears to be oxidation. frontiersin.org

Identification of Hydroxylated Metabolites and Their Isomers

In studies with mice exposed to α-HBCDD, four hydroxylated metabolites have been identified in fecal extracts. acs.org One of these metabolite isomers was also consistently found in the liver, brain, and adipose tissue. acs.org The formation of these hydroxylated derivatives is a result of phase I metabolism. nih.gov In contrast, the metabolism of γ-HBCDD leads to a greater variety of metabolites, including monohydroxy-pentabromocyclododecene, dihydroxy-pentabromocyclododecene, and dihydroxy-pentabromocyclododecadiene. acs.org The distinct metabolic products of α-HBCDD underscore the stereoisomer-specific biological fate of HBCDDs. acs.org

Formation of Covalent Adducts with Biological Macromolecules

Research indicates that metabolites of α-Hexabromocyclododecane (α-HBCDD) have the potential to form covalent bonds with biological macromolecules. In a study involving mice, it was observed that both α-HBCDD and its stereoisomer, γ-HBCDD, were transformed into metabolites that formed covalent adducts with proteins and/or lipids within the gastrointestinal tract. acs.orgacs.org This finding was supported by the presence of high levels of non-extractable radioactivity in the feces, suggesting that the metabolites had become irreversibly bound to these macromolecules. acs.orgacs.org

However, the specific reactive metabolites of α-HBCDD responsible for this covalent binding have not been fully characterized. Furthermore, detailed information regarding the precise nature of these adducts and the specific protein or lipid targets remains an area for further investigation. At present, there is limited direct evidence to suggest the formation of covalent adducts between α-HBCDD or its metabolites and other critical macromolecules such as DNA.

Comparative Analysis of Metabolic Products between α- and γ-Hexabromocyclododecane

Significant differences exist in the metabolic pathways of α-HBCDD and γ-HBCDD, leading to the formation of distinct metabolic products.

In studies conducted on male Sprague-Dawley rats, α-HBCDD was found to be metabolized to a lesser extent than γ-HBCDD. nih.gov The metabolism of α-HBCDD in rats primarily involves hydroxylation, resulting in the formation of two hydroxylated metabolites. nih.gov Notably, α-HBCDD did not undergo debromination or stereoisomerize to other HBCDD isomers in these studies. nih.gov

Similarly, in adult female C57BL/6 mice, the metabolism of α-HBCDD led to the detection of four hydroxylated metabolites in fecal extracts. acs.orgacs.org One of these hydroxylated isomers was also consistently found in the liver, brain, and adipose tissue. acs.orgacs.org

In contrast, the metabolism of γ-HBCDD is more extensive and follows multiple pathways. In rats, γ-HBCDD undergoes stereoisomerization, oxidation, dehydrogenation, reductive debromination, and ring opening. nih.gov In mice, fecal extracts from those exposed to γ-HBCDD contained a variety of metabolites, including multiple isomers of monohydroxy-pentabromocyclododecene, dihydroxy-pentabromocyclododecene, and dihydroxy-pentabromocyclododecadiene. acs.orgacs.org However, in the liver and adipose tissue of these mice, only a single monohydroxy-pentabromocyclododecane metabolite was observed. acs.orgacs.org

The total metabolism of HBCDD diastereomers in male rats follows the order of β > γ > α. nih.gov This lower metabolic clearance of α-HBCDD contributes to its higher persistence in biological tissues. nih.govfrontiersin.org

Comparative Metabolism of α-HBCDD and γ-HBCDD

Featureα-Hexabromocyclododecane (α-HBCDD)γ-Hexabromocyclododecane (γ-HBCDD)
Primary Metabolic PathwayHydroxylationStereoisomerization, Oxidation, Dehydrogenation, Reductive Debromination, Ring Opening
Metabolites in RatsTwo hydroxylated metabolitesExtensively metabolized via multiple pathways
Metabolites in Mice (Feces)Four hydroxylated metabolitesMultiple isomers of monohydroxy-pentabromocyclododecene, dihydroxy-pentabromocyclododecene, and dihydroxy-pentabromocyclododecadiene
Metabolites in Mice (Liver/Adipose)One hydroxylated metabolite isomerOne monohydroxy-pentabromocyclododecane metabolite
StereoisomerizationNot observedObserved
Relative Metabolic RateLowest among α, β, and γ isomersHigher than α-HBCDD

Age- and Developmental Stage-Dependent Toxicokinetics of α-Hexabromocyclododecane

The toxicokinetics of α-HBCDD are significantly influenced by the age and developmental stage of the organism, with developing organisms showing increased susceptibility to its effects.

Differential Susceptibility of Developing Organisms to α-Hexabromocyclododecane Exposure

Studies have demonstrated that neonatal mice are more susceptible to the effects of α-HBCDD exposure compared to adult mice. Following a single oral dose, infantile mice (postnatal day 10) exhibited a 10–25% increased body-burden of α-HBCDD compared to adult mice (postnatal day 60). nih.gov This increased body burden in developing organisms suggests a potential for greater toxicological effects during early life stages. The immature metabolic and excretion systems in fetuses and neonates may contribute to this heightened sensitivity. nih.gov Perinatal exposure in rat pups has been shown to affect sexual maturation and copulatory behavior in adulthood, further highlighting the vulnerability of developing organisms. researchgate.net

Comparative Tissue Distribution and Body Burden in Adult Versus Developing Organisms

Following perinatal exposure in rats, α-HBCDD was detected in the brain and liver of the pups at postnatal day 1, confirming its ability to cross the placental barrier. researchgate.net The disposition of α-HBCDD is dose-dependent, with nonlinear accumulation occurring at higher doses. nih.govresearchgate.net The longer terminal half-life of α-HBCDD, which is approximately 17 days, contributes to its potential for bioaccumulation, particularly in developing organisms where elimination mechanisms may be less efficient. nih.govnih.govresearchgate.net

Tissue Distribution and Body Burden of α-HBCDD: Adult vs. Developing Mice

ParameterDeveloping Organisms (Neonatal Mice)Adult Organisms (Adult Mice)
Body Burden10-25% higher than adultsLower than neonates
Major Tissue DepotsAdipose, Liver, Muscle, SkinAdipose, Liver, Muscle, Skin
Placental TransferConfirmed in ratsNot applicable
Elimination Half-LifeInitial: ~1-3 days; Terminal: ~17 days
Bioaccumulation PotentialHigher due to potentially less efficient eliminationPresent, but potentially lower than in developing organisms

Ecotoxicological Research on α Hexabromocyclododecane

Effects on Aquatic Ecosystems and Organisms

Aquatic environments are significant sinks for persistent organic pollutants like α-HBCDD. Research has demonstrated its detrimental effects across different trophic levels, from primary producers to fish, highlighting its potential to disrupt the delicate balance of aquatic ecosystems.

Studies have shown that HBCDD is toxic to algae, which form the base of most aquatic food webs. nih.gov For instance, exposure to HBCDD can significantly inhibit the population growth of marine algae species such as Skeletonema costatum and Thalassiosira pseudonata. researchgate.net

Aquatic invertebrates are also susceptible to the toxic effects of α-HBCDD. The water flea, Daphnia magna, a key species in freshwater ecosystems, has been observed to experience reproductive effects upon chronic exposure to HBCDD. A 21-day study reported a significant reduction in the growth of Daphnia magna at a concentration of 5.6 µg/L. researchgate.net

Toxicity of HBCDD to Aquatic Organisms

OrganismEndpointConcentration (µg/L)DurationReference
Skeletonema costatum (Alga)EC50 (Population Density)9.372 hours researchgate.net
Thalassiosira pseudonana (Alga)EC50 (Population Density)37072 hours researchgate.net
Daphnia magna (Water Flea)Significant Growth Reduction5.621 days researchgate.net

Fish are particularly vulnerable to the bioaccumulation of lipophilic compounds like α-HBCDD, leading to a range of physiological and biochemical disturbances.

Alpha-HBCDD has been identified as an endocrine-disrupting chemical (EDC) in fish. nih.govvu.nl EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. nih.gov In fish, exposure to EDCs can lead to a variety of reproductive and developmental problems. vu.nl Studies have indicated that HBCDD can have adverse effects on the endocrine system, potentially impacting reproductive health. researchgate.netacs.org

The liver is a primary organ for detoxification and metabolism of foreign compounds in fish. Exposure to α-HBCDD can modulate the activity of various hepatic enzymes, which are often used as biomarkers of exposure to contaminants. For instance, studies have shown that exposure to HBCDD can alter the expression of genes associated with liver function. nih.gov Some research has reported changes in the activity of enzymes such as ethoxyresorufin-O-deethylase (EROD), which is involved in the metabolism of xenobiotics. However, the response of EROD activity to HBCDD exposure can be complex and may not always show a consistent induction or inhibition. nih.gov Other metabolic enzymes, like aminotransferases, are also considered sensitive indicators of hepatotoxicity in fish. nih.gov

Effects of α-HBCDD on Hepatic Biomarkers in Fish

Fish SpeciesBiomarkerObserved EffectReference
Rainbow Trout (Oncorhynchus mykiss)Ethoxyresorufin-O-deethylase (EROD)No consistent induction/inhibition nih.gov
VariousAminotransferasesSensitive indicators of hepatotoxicity nih.gov

A significant body of research has focused on the disruption of the thyroid hormone system in fish exposed to α-HBCDD. nih.govresearchgate.net Thyroid hormones are critical for normal growth, development, and metabolism in fish.

Studies on zebrafish (Danio rerio) have demonstrated that long-term dietary exposure to HBCDD can lead to a significant decrease in the levels of triiodothyronine (T3) and thyroxine (T4) in liver tissues. researchgate.net Furthermore, an increase in the T3/T4 ratio was observed, suggesting that HBCDD might enhance the conversion of T4 to the more biologically active T3. researchgate.net In juvenile rainbow trout, exposure to individual HBCDD isomers was found to alter the tissue disposition and elimination rates of T4. Specifically, a lower amount of radioactivity was detected in the thyroid gland of fish exposed to HBCDD, implying either reduced iodide uptake or an increased rate of thyroid hormone turnover. Research has also shown an increase in the height of thyroid epithelial cells in juvenile rainbow trout exposed to HBCDD. nih.gov

Impacts of HBCDD on Thyroid Hormone System in Fish

Fish SpeciesParameterObserved EffectReference
Zebrafish (Danio rerio)Liver T3 and T4 levelsSignificant decrease researchgate.net
Zebrafish (Danio rerio)Liver T3/T4 ratioIncrease researchgate.net
Rainbow Trout (Oncorhynchus mykiss)Thyroid hormone turnoverElevated rate
Rainbow Trout (Oncorhynchus mykiss)Thyroid epithelial cell heightIncrease nih.gov

Impacts on Fish Physiology and Biochemical Pathways

Effects on Terrestrial Ecosystems and Organisms

The impact of α-HBCDD is not limited to aquatic environments; it also poses a risk to terrestrial ecosystems. The compound can enter terrestrial environments through various pathways, including the application of sewage sludge to agricultural land. nih.gov

Research on soil organisms has shown that while HBCDD may not have significant effects on the growth of earthworms, it can induce oxidative stress, as indicated by the up-regulation of superoxide (B77818) dismutase (SOD) levels. In agricultural soil, the presence of HBCDD, especially in combination with microplastics, can influence the diversity, composition, and function of bacterial communities. researchgate.net

Bioaccumulation of α-HBCDD has been observed in terrestrial food webs, with higher concentrations often found in predators at the top of the food chain. nih.govnih.govresearchgate.net Birds of prey, for instance, have been found to have high concentrations of HBCDD, with α-HBCDD being the dominant isomer. Dietary exposure to HBCDD in American kestrels has been shown to alter their courtship, incubation, and parental behaviors, which can have implications for their reproductive success.

Studies on plants have revealed that HBCDD can be taken up from the soil, leading to the inhibition of germination rate, as well as root and shoot biomass and elongation. The presence of α-HBCDD, along with other isomers, has been detected in the roots of maize.

In mammals, including rodents and humans, α-HBCDD has been shown to bioaccumulate, with the liver being a target organ for toxicity. industrialchemicals.gov.au Physiologically-based pharmacokinetic (PBPK) models have been developed to better understand the disposition of α-HBCDD in the body. nih.gov

Toxicity to Soil-Dwelling Invertebrates (e.g., Earthworms)

α-Hexabromocyclododecane (α-HBCD), a prominent brominated flame retardant, has been identified as a contaminant with potential ecotoxicological effects on soil-dwelling organisms. Earthworms, which are crucial for soil health and ecosystem functioning, have been used as model organisms to study the impact of this compound.

Research on the earthworm species Eisenia fetida has revealed specific molecular and metabolic responses to HBCD exposure. Studies have shown that HBCD can induce significant changes in the expression of antioxidant enzyme genes. For instance, a notable up-regulation of the superoxide dismutase (SOD) gene has been observed, with the highest expression level occurring at a concentration of 400 mg kg⁻¹ dry weight. However, the expression of the glutathione (B108866) transferase (GST) gene did not show significant changes under similar exposure conditions.

Metabolomic analysis using nuclear magnetic resonance (NMR) has proven to be a sensitive method for understanding the toxic mechanisms of HBCD in earthworms. Following a 14-day exposure, significant increases were noted in several metabolites, including adenosine (B11128) triphosphate (ATP), valine, lysine, glycine, betaine, and lactate. These metabolic shifts suggest that HBCD exposure may induce high levels of anaerobic respiration, leading to increased ATP production and the breakdown of proteins into amino acids to generate energy. The observed changes also point towards damage to membrane structures, as indicated by alterations in osmotic pressure.

These findings highlight that α-HBCD can elicit complex toxicological responses in soil invertebrates, affecting them at the genetic and metabolic levels. The use of metabolomics, in particular, provides a more sensitive tool than gene expression analysis for elucidating the mode of toxicity of HBCD in earthworms.

Impacts on Plant Growth, Physiology, and Metabolism

The uptake, accumulation, and phytotoxicity of hexabromocyclododecane (HBCD) have been investigated in plants, with studies often focusing on agricultural crops like maize. Research indicates that HBCD accumulation is diastereomer-specific, with α-HBCD being one of the isomers taken up by plants.

Upon exposure, HBCD is absorbed by the roots and translocated to the shoots, although concentrations are typically much higher in the roots. The accumulation of different diastereoisomers in maize has been observed in the order of γ-HBCD > β-HBCD > α-HBCD. The proportion of α-HBCD has been shown to increase in roots but decrease in shoots over the experimental period, suggesting diastereomer-specific translocation processes within the plant.

Exposure to HBCD isomers has demonstrated inhibitory effects on the early development of maize. The order of toxicity among the diastereoisomers has been reported as α-HBCD > β-HBCD > γ-HBCD, indicating that α-HBCD is the most potent inhibitor of growth. These inhibitory effects manifest as reduced germination rates, decreased root and shoot biomass, and stunted root and shoot elongation.

At the physiological and metabolic level, HBCD exposure induces oxidative stress in plants. This is evidenced by the generation of hydroxyl radicals (OH·) in both roots and shoots. Furthermore, HBCD has been shown to cause DNA damage, specifically double-strand breaks, indicated by the induction of histone H2AX phosphorylation (γ-H2AX). Studies suggest a link between the generation of hydroxyl radicals and the observed DNA damage. The effects on plants can also be attributed to alterations in the activity of cytochrome P450 enzymes, which may be involved in the biodegradation of HBCD and various metabolic pathways.

Table 1: Effects of HBCD Diastereomers on Maize Development and Physiology

ParameterObserved EffectDiastereomer-Specific PatternReference
Accumulation in RootsHigher accumulation compared to shootsγ-HBCD > β-HBCD > α-HBCD
Inhibition of Early DevelopmentReduced germination, biomass, and elongationα-HBCD > β-HBCD > γ-HBCD
Oxidative StressInduction of hydroxyl radicals (OH·)α-HBCD > β-HBCD > γ-HBCD
DNA DamageInduction of histone H2AX phosphorylation (γ-H2AX)α-HBCD > β-HBCD > γ-HBCD

Biomagnification and Trophic Transfer Dynamics of α-Hexabromocyclododecane

Hexabromocyclododecane is recognized for its persistence in the environment and its strong potential to bioaccumulate and biomagnify in food chains. This means its concentration tends to increase in organisms at successively higher levels in a food web. Due to these properties, there is concern that HBCD entering the environment can contaminate food chains, ultimately posing a risk to top predators.

Food Web Accumulation and Isomeric Enrichment Patterns of α-Hexabromocyclododecane

Studies of various food webs have consistently shown that while the commercial HBCD mixture is dominated by the γ-HBCD isomer, the α-HBCD isomer is preferentially accumulated and biomagnified in biota. This results in α-HBCD being the predominant isomer found in a wide range of organisms, including invertebrates, fish, birds, and marine mammals.

The enrichment of α-HBCD in food webs is a well-documented phenomenon. For example, in a Lake Ontario food web, the fraction of α-HBCD relative to the total HBCD concentration increased from 49% in plankton to 82% in the top predator, lake trout. This selective bioaccumulation is attributed to the stereoisomer-specific properties of HBCD, where organisms may metabolize β- and γ-HBCD more rapidly than α-HBCD. This leads to the relative enrichment of the more persistent α-isomer at higher trophic levels.

The tendency of α-HBCD to magnify through the food chain is quantified using Trophic Magnification Factors (TMFs) and Biomagnification Factors (BMFs). A TMF value greater than 1 indicates that the chemical biomagnifies. Research across different ecosystems has demonstrated significant biomagnification of α-HBCD. For instance, studies in marine food webs have reported TMF values for α-HBCD ranging from 1.74 to as high as 10.8. BMFs, which measure the concentration increase between a predator and its prey, have shown values for α-HBCD ranging from 0.4 to 28.1 in various predator-prey relationships.

However, the trophic transfer of HBCD can vary between ecosystems. While significant biomagnification is often observed in aquatic food webs, some studies in terrestrial food webs have reported trophic dilution (TMF < 1). This suggests that the dynamics of HBCD bioaccumulation are complex and depend on the specific characteristics of the ecosystem.

Table 2: Trophic Magnification Factors (TMFs) and Biomagnification Factors (BMFs) for α-HBCD in Various Food Webs

Ecosystem/Food WebFactorValue for α-HBCDReference
Lake Ontario (Pelagic)TMF6.3 (for ΣHBCD, dominated by α-isomer)
Lake Ontario (Pelagic)BMF0.4 - 10.8
Bohai Sea, China (Aquatic)TMF10.8
Bohai Sea, China (Aquatic)BMF0.9 - 28.1 (for ΣHBCDs)
Western Norwegian Coast (Marine)TMF2.6
Western Norwegian Coast (Marine)BMF2.8 - 26
East China (Aquatic)TMF6.36 (for ΣHBCDs, α-HBCD dominant)
East China (Terrestrial)TMF0.10 (for ΣHBCDs, indicating trophic dilution)

Development and Application of Trophic Transfer Models

To better understand and predict the movement of α-HBCD through food webs, researchers have developed toxicokinetic and carry-over models. These models are essential tools for simulating the transfer of contaminants from feed or lower trophic levels to higher-level consumers.

One such example is a two-compartmental model developed for farmed Atlantic salmon (Salmo salar). This model describes the kinetics of α-HBCD carry-over from feed to the fish fillet. It is structured with a central compartment representing most tissues and a fat compartment for the storage of the lipophilic α-HBCD. A key feature of this model is its ability to account for the continuous growth of the salmon and how fillet contaminant levels are influenced by both compartments.

The parameters for this model, such as uptake and elimination kinetics, were determined from experimental data where salmon were fed α-HBCD-spiked feed for a period, followed by a depuration period. The model was then applied to simulate the transfer of α-HBCD under realistic aquaculture conditions, incorporating variables like seasonal changes in feed intake, growth rates, and the fat content of the fillet. The predictions from this model help in assessing the potential concentration of α-HBCD in farmed salmon intended for consumption, based on contaminant levels in their feed.

Human Exposure and Biomonitoring of α Hexabromocyclododecane

Identification of Human Exposure Pathways to α-Hexabromocyclododecane

Humans can be exposed to α-HBCD through multiple routes, including dietary intake, interaction with the indoor environment, and dermal contact. nih.gov

Diet is considered a significant pathway for HBCD exposure. cienve.org.tw The lipophilic nature of HBCD allows it to bioaccumulate in the fatty tissues of animals, which can then be transferred to humans through consumption. mdpi.com Foods of animal origin, such as fish, meat, and eggs, are often more likely to be contaminated with HBCD. cfs.gov.hk

Several studies have quantified HBCD levels in various foodstuffs. For instance, a study of U.S. food samples found that canned sardines had an α-HBCD level of 1.307 ng/g wet weight (ww), while smoked turkey sausages contained 0.479 ng/g ww. nih.gov The mean proportion of α-HBCD in all 36 food samples analyzed was 78.0%. nih.gov Another analysis of 300 food items revealed that "Seawater fish" and "Eggs and eggs products" had the highest mean levels of HBCD. cfs.gov.hk While γ-HBCD is the dominant isomer in commercial HBCD mixtures, a diastereomeric shift towards the more persistent α-HBCD is often observed in biological samples due to its longer half-life and greater accumulation efficiency. nih.govnih.gov

Table 1: Concentration of α-Hexabromocyclododecane in Various Food Items
Food Itemα-HBCD Concentration (ng/g ww)Reference
Canned Sardines1.307 nih.gov
Smoked Turkey Sausages0.479 nih.gov
Seawater Fish (Total HBCD)0.16 mcg/kg (lower-bound mean) cfs.gov.hk
Eggs and Egg Products (Total HBCD)0.16 mcg/kg (lower-bound mean) cfs.gov.hk
Freshwater Fish (Total HBCD)0.11 mcg/kg (lower-bound mean) cfs.gov.hk

The indoor environment is a significant reservoir for HBCD, which can leach from consumer products such as electronics, furniture, and building insulation. mdpi.comoaepublish.com Consequently, indoor dust becomes contaminated and serves as a primary exposure source, particularly for toddlers and young children who have more hand-to-mouth contact. oaepublish.com Ingestion of indoor dust is a critical pathway for human exposure to HBCD. rsc.org

Studies have consistently shown that α-HBCD is the predominant isomer in indoor dust, even though γ-HBCD is the main component of commercial HBCD mixtures. nih.govrsc.org This shift is attributed to the isomerization of γ-HBCD to the more stable α-HBCD, a process that can be accelerated by exposure to ultraviolet radiation from sunlight. nih.gov For example, a study in Basrah, Iraq, found that α-HBCD constituted 56% and 52% of the total HBCD in elevated surface dust and floor dust, respectively. rsc.org Similarly, research in the Bangkok metropolitan area reported that α-HBCD accounted for 40%-54% of the total HBCD in indoor dust. bham.ac.uk A Belgian study found a significant correlation between HBCD concentrations in serum and exposure via dust ingestion, but not with dietary intake. nih.govresearchgate.net

Table 2: Predominance of α-Hexabromocyclododecane in Indoor Dust from Various Locations
LocationPercentage of α-HBCD in Total HBCDReference
Basrah, Iraq (Elevated Surface Dust)56% rsc.org
Basrah, Iraq (Floor Dust)52% rsc.org
Bangkok, Thailand40%-54% bham.ac.uk
United Kingdom46% rsc.org
France44% rsc.org
Germany55% rsc.org
USA63% rsc.org
China68% rsc.org
Korea52% rsc.org

Biomonitoring Studies of α-Hexabromocyclododecane in Human Biological Matrices

Biomonitoring studies provide direct evidence of human exposure to α-HBCD by measuring its concentration in various biological samples. nih.govresearchgate.net Such studies are crucial for understanding the extent of human exposure and the behavior of HBCD isomers within the body. nih.govresearchgate.net

Numerous studies have detected HBCD in human blood and serum, with α-HBCD being the most prevalent diastereomer. nih.govmdpi.com This is consistent with the understanding that α-HBCD is the most bioaccumulative and persistent of the HBCD isomers. mdpi.com A study of Belgian adults found that α-HBCD was the sole isomer detected in serum, with concentrations of total HBCD ranging from < 0.5 to 11 ng/g lipid weight (lw). nih.gov Another review of biomonitoring data reported that the central tendency of lipid-adjusted serum concentrations is approximately 1 ng/g lipid, with upper levels around 20 ng/g lipid. nih.govresearchgate.net In a pooled serum sample from 53 individuals, α-HBCD constituted 97–99% of the total HBCD. nih.gov

Table 3: Concentrations of Hexabromocyclododecane in Human Blood and Serum
Location/StudyMatrixTotal HBCD Concentration (ng/g lipid weight)Predominant IsomerReference
BelgiumSerum&lt; 0.5 - 11α-HBCD nih.gov
General Biomonitoring DataSerum~1 (central tendency), up to 20 (upper bound)Not Specified nih.govresearchgate.net
Pooled Serum (53 individuals)SerumNot Specifiedα-HBCD (97-99%) nih.gov

Given its lipophilic nature, HBCD readily accumulates in adipose tissue and is excreted in breast milk. epa.govmdpi.com HBCD has been detected in human adipose tissue, further confirming its bioaccumulative properties. epa.govnih.gov

Breast milk is a significant matrix for biomonitoring HBCD, as it reflects the mother's body burden and is a primary source of exposure for nursing infants. epa.gov Studies have found varying concentrations and isomeric profiles of HBCD in breast milk. A study in Shanghai detected total HBCD in 79% of breast milk samples, with concentrations ranging from 0.11 to 37.75 ng/g lw. nih.govresearchgate.net In this study, α-HBCD was the most abundant diastereoisomer, detected in 77% of samples with a median concentration of 1.24 ng/g lw. nih.govresearchgate.net Conversely, a study in Spain found that while HBCD was detected in 30 out of 33 samples, γ-HBCD was the predominant isomer in most samples, though α-HBCD was dominant in six of the samples. fao.orgacs.org This study also reported an enrichment of the (–)-enantiomer of α-HBCD. fao.orgacs.org

Table 4: Concentrations and Isomeric Profiles of Hexabromocyclododecane in Human Breast Milk
LocationTotal HBCD Concentration (ng/g lipid weight)Detection FrequencyPredominant Isomerα-HBCD Detection and ConcentrationReference
Shanghai0.11 - 37.7579%α-HBCD77% (median: 1.24 ng/g lw) nih.govresearchgate.net
Spain3 - 18891%γ-HBCD (in most samples)Dominant in 6 of 33 samples fao.orgacs.org

Biomonitoring Data in Vulnerable Populations (e.g., Infants, Children)

Vulnerable populations, particularly infants and children, are a key focus in the biomonitoring of α-Hexabromocyclododecane (α-HBCDD) due to their unique exposure pathways and developmental susceptibility. Biomonitoring studies frequently utilize human breast milk as a matrix to assess maternal transfer and subsequent infant exposure.

Research has consistently shown that α-HBCDD is the predominant stereoisomer found in human biological samples, including breast milk, despite the technical hexabromocyclododecane (HBCDD) mixture being primarily composed of the γ-HBCDD stereoisomer. researchgate.netacs.org This indicates a potential for stereoisomer-specific bioaccumulation and metabolism in the human body. acs.org

Several studies have quantified the levels of HBCDDs in breast milk, providing critical data on infant exposure levels. A study in Beijing, China, detected HBCDD in nearly all 111 breast milk samples, with α-HBCDD being the most abundant isomer, showing a median concentration of 4.23 ng/g lipid weight. researchgate.net Another study of 180 breast milk samples from Shenzhen, China, found that α-HBCDD accounted for 97.6% of the total HBCDD concentration. nih.gov The median total HBCDD concentration in that study was 1.82 ng/g lipid. nih.gov Similarly, a study in a Shanghai hospital found α-HBCDD to be the most prevalent diastereoisomer, detected in 77% of samples with a median of 1.24 ng/g lipid weight. nih.govresearchgate.net

The estimated daily intake for nursing infants, calculated from these breast milk concentrations, varies by population. In the Beijing study, the median daily intake of total HBCDD for infants was 26.4 ng/kg of body weight per day. researchgate.net In Shenzhen, the estimated daily intake of total HBCDDs for infants ranged from 0.481 to 100 ng/kg of body weight per day, with a median of 8.40 ng/kg. nih.gov A Shanghai study calculated a wider range of daily intake for newborns, from 0.71 ng/kg to 243.46 ng/kg. nih.govresearchgate.net These data are crucial for assessing the potential health risks for this vulnerable group.

Below is an interactive table summarizing biomonitoring data for HBCDDs in human breast milk from various studies, with a focus on α-HBCDD.

Biomonitoring of HBCDD in Human Breast Milk

LocationNumber of SamplesPredominant IsomerMedian Concentration (ΣHBCDD) (ng/g lipid weight)Median Concentration (α-HBCDD) (ng/g lipid weight)Estimated Infant Daily Intake (ΣHBCDD) (ng/kg bw/day)Reference
Beijing, China111α-HBCDD5.674.2326.4 (median) researchgate.net
Shenzhen, China180α-HBCDD1.82Not separately reported as median, but accounted for 97.6% of total0.481 - 100 (range); 8.40 (median) nih.gov
Shanghai, China48α-HBCDD1.421.240.71 - 243.46 (range) nih.govresearchgate.net

Aggregate Human Exposure Assessment and Risk Characterization

Methodologies for Assessing Cumulative Exposure from Multiple Sources

Assessing the total human exposure to α-HBCDD requires an aggregate exposure assessment, which combines potential exposures from all relevant sources and pathways. Humans can be exposed to HBCDDs through various routes, including ingestion, inhalation, and dermal contact. researchgate.net Key sources of exposure include dietary intake (especially from fish, meat, and eggs), ingestion of indoor dust, and inhalation of airborne particles. researchgate.netnih.govnih.gov

Methodologies for assessing cumulative exposure often involve:

Environmental Monitoring: Measuring concentrations of α-HBCDD in various environmental media such as food, indoor air, and dust. A study in Taiwan, for instance, measured HBCDD concentrations in 270 foodstuff items and in size-segregated airborne particulate matter. researchgate.netnih.gov

Exposure Factor Data: Utilizing data on human behavior and physiology, such as food consumption rates, dust ingestion rates, inhalation rates, and body weight, often stratified by age groups (e.g., infants, toddlers, children, adults). cienve.org.tw

Modeling: Employing models to estimate the daily intake from each exposure pathway. The Chronic Daily Intake (CDI) is often calculated for different demographic groups. cienve.org.tw For example, the intake dose can be calculated by combining the concentration of the chemical in a medium with data on intake rates and exposure duration. cienve.org.tw

Biomonitoring data, which provides a measure of the internal dose, is a valuable tool that integrates exposure from all sources over time. nih.gov It can reduce the uncertainty associated with estimating external exposures from multiple pathways. researchgate.netnih.gov

Probabilistic Risk Assessment and Margin of Exposure Analysis for α-Hexabromocyclododecane

Once exposure is estimated, a risk characterization is performed to evaluate the potential for adverse health effects. For non-carcinogenic compounds like α-HBCDD, the Margin of Exposure (MOE) approach is commonly used. nih.goveuropa.eu The MOE is a ratio that compares a point of departure (POD) from toxicological studies in animals to the estimated human exposure. cienve.org.twnih.gov

The key components of this analysis are:

Point of Departure (POD): This is a dose from an animal study, such as a No-Observed-Adverse-Effect Level (NOAEL) or a Benchmark Dose Lower Confidence Limit (BMDL), that is considered to be near the threshold for adverse effects. For HBCDD, risk assessments have identified PODs from repeated dose studies in rats, with neurodevelopmental effects often considered the critical endpoint. nih.goveuropa.eu For example, recent risk assessments by Health Canada and the European Union identified PODs of 10 and 20 mg/kg of body weight per day, respectively. nih.gov The European Food Safety Authority (EFSA) identified a Lowest-Observed-Adverse-Effect Level (LOAEL) of 0.9 mg/kg body weight based on effects on spontaneous behavior in mice. europa.eu

Human Exposure Level: This is the estimated daily intake derived from aggregate exposure assessments or internal dose concentrations from biomonitoring studies. nih.gov

Calculation of MOE: The MOE is calculated by dividing the POD by the human exposure level (MOE = POD / Exposure). cienve.org.tw

A sufficiently large MOE (typically 100 or greater, to account for interspecies and intraspecies differences) suggests that the level of human exposure is unlikely to cause adverse health effects. dioxin20xx.org Several risk assessments for HBCDD have concluded that for the general population, the MOEs are large, indicating a low level of health concern. nih.govnih.goveuropa.eu For instance, one analysis comparing internal doses in humans (from biomonitoring) to internal doses at the POD in animal studies found MOEs ranging from 6,000 to over 100,000. nih.gov However, for highly exposed populations, such as breastfed infants with high milk consumption, the calculated MOEs may be lower and could potentially raise a health concern. europa.eu A study in Taiwan that assessed aggregate exposure found that the ingestion pathway contributed the most to health risk, with MOEs ranging from 5,152 to 22,555. researchgate.net

Analytical Methodologies for α Hexabromocyclododecane and Its Metabolites

Extraction and Sample Preparation Techniques for Diverse Environmental and Biological Matrices

The initial and most critical stage in the analysis of α-HBCDD from environmental (e.g., soil, sediment, dust) and biological (e.g., plasma, tissue) samples is the extraction and purification of the analyte. The goal is to efficiently isolate α-HBCDD from the sample matrix while minimizing interferences that could affect subsequent analysis.

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient automated technique for extracting organic compounds from solid and semi-solid samples. kemolab.hrthermofisher.com ASE utilizes conventional liquid solvents at elevated temperatures and pressures, which enhances extraction kinetics. thermofisher.comnih.gov The high temperature increases the solubility and diffusion rate of the analytes, while the high pressure maintains the solvent in its liquid state above its boiling point, enabling faster and more thorough extraction compared to traditional methods like Soxhlet. kemolab.hrthermofisher.com This technique significantly reduces extraction time and solvent consumption. kemolab.hrnih.gov

ASE has been successfully applied to extract HBCDDs from a variety of environmental matrices, including soils, sediments, and sludges. nih.govthermoscientific.com The selection of solvent, temperature, and pressure are key parameters that must be optimized for different sample types. For persistent organic pollutants (POPs) like HBCDDs, common solvents include toluene (B28343) or mixtures like n-hexane and dichloromethane. thermoscientific.comresearchgate.net

Table 1: Example of ASE Conditions for POPs including HBCDDs This table presents typical parameters used in Accelerated Solvent Extraction for environmental samples. Specific conditions may vary based on the matrix and target analytes.

ParameterValue/SolventRationale
Temperature 100–200 °CIncreases extraction efficiency and analyte solubility. thermofisher.com
Pressure ~1500 psiKeeps solvent in a liquid state above its boiling point. thermofisher.com
Solvent Toluene, Hexane/DichloromethaneChosen based on the polarity of α-HBCDD.
Static Cycles 2–3 cyclesMultiple cycles ensure complete extraction from the matrix. researchgate.netthermofisher.com
Extraction Time 5–15 min per cycleSignificantly faster than traditional methods. thermofisher.com

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE) is fundamentally the same technique as ASE and is characterized by the use of solvents at temperatures and pressures below their critical points. mdpi.comcsic.es This method enhances mass transfer rates and decreases solvent viscosity, allowing for better penetration into the sample matrix. csic.es The result is a rapid and efficient extraction with reduced solvent usage compared to methods like Soxhlet. mdpi.comnih.gov

PLE is frequently used for the simultaneous determination of various flame retardants, including the diastereomers of HBCDD (α-, β-, and γ-HBCDD), in matrices such as marine sediments, soil, and indoor dust. hilarispublisher.com A selective PLE (S-PLE) method can integrate extraction and clean-up into a single step by using in-cell sorbents like silica (B1680970) gel or florisil, which retain interfering compounds. researchgate.netcsic.es For instance, a study on indoor dust, soil, and sediment samples utilized an S-PLE method with n-hexane-dichloromethane (3:2 v/v) at 90 °C, achieving good recoveries of HBCDDs after three extraction cycles. researchgate.net

Ionic Liquid Dispersive Liquid Phase Microextraction Approaches

Ionic Liquid Dispersive Liquid Phase Microextraction (IL-DLLME) is a modern sample preparation technique that serves as an effective method for pre-concentrating trace analytes from aqueous samples. rsc.orgmdpi.com This method uses a small amount of a hydrophobic ionic liquid (the extraction solvent) and a disperser solvent (such as a hydrophilic ionic liquid or an organic solvent) which are rapidly injected into the water sample. rsc.orgmdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for the rapid transfer of analytes from the aqueous phase to the ionic liquid. mdpi.com Advantages of this technique include high enrichment factors, low consumption of toxic organic solvents, and simplicity of operation. hilarispublisher.commdpi.com

A novel IL/IL-DLLME procedure, using one ionic liquid as the extractor and another as the disperser, has been developed for the enrichment of α-, β-, and γ-HBCDD from environmental water samples prior to analysis. rsc.org In one study, this method demonstrated satisfactory recoveries ranging from 88.0% to 114% for real environmental water samples. rsc.org Another temperature-controlled IL-DLLME method achieved recoveries between 77.2% and 99.3% for HBCD in water samples. hilarispublisher.com These microextraction techniques are particularly valuable for detecting low concentrations of HBCDDs in large volumes of water. nih.gov

Cryo-Milling for Homogenization of Solid Samples

Effective homogenization is a prerequisite for the representative analysis of solid samples. For many biological and environmental samples that are tough, elastic, or temperature-sensitive, traditional grinding at room temperature is inadequate. azom.com Cryo-milling, or cryogenic grinding, addresses this challenge by using liquid nitrogen (-196 °C) or dry ice (-78 °C) to make the sample material brittle, allowing it to be easily fractured and pulverized into a fine, homogeneous powder. azom.comgeneq.com

This technique is essential for preparing samples like plastics, polymers, and biological tissues for α-HBCDD analysis. azom.comgeneq.com The extremely low temperatures prevent the thermal degradation of analytes and preserve volatile components that might be lost during grinding at ambient temperatures. azom.comretsch.com The process ensures that the resulting analytical sample is a homogenous representation of the original material, which is crucial for achieving reproducible and accurate results in subsequent extractions. azom.comumweltprobenbank.de For biological samples, cryo-milling effectively disrupts cells and tissues, improving the extraction efficiency of lipophilic compounds like α-HBCDD. geneq.comumweltprobenbank.de

Chromatographic Separation and Detection Methods for α-Hexabromocyclododecane Stereoisomers

Due to the complex stereochemistry of hexabromocyclododecane, which has 16 possible stereoisomers, highly selective analytical methods are required for their separation and quantification. The commercial HBCD mixture is primarily composed of the γ-HBCDD diastereomer, but environmental and biological samples often show a predominance of α-HBCDD. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Diastereomer and Enantiomer Differentiation

Liquid chromatography (LC) is the preferred technique for the separation of HBCD stereoisomers. Gas chromatography (GC) is generally unsuitable because HBCD isomers undergo thermal rearrangement at temperatures above 160°C, which are typical in GC injectors, leading to an inability to separate the individual diastereomers. dioxin20xx.orgcore.ac.ukcore.ac.uk

LC coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for the analysis of HBCD diastereomers and enantiomers. dioxin20xx.orgejournals.eu This method offers high selectivity and sensitivity, which is necessary for detecting the low concentrations typically found in environmental and biological samples. core.ac.uk The separation of diastereomers (α-, β-, and γ-HBCDD) is commonly achieved using reversed-phase C18 or C30 columns. core.ac.uknist.gov

The MS/MS detector, often operating with an electrospray ionization (ESI) source in negative mode, provides specificity by monitoring the transition of the deprotonated molecular ion [M-H]⁻ (m/z 640.6) to bromide fragment ions (m/z 79 or 81). ejournals.eunist.gov The use of carbon-13 labeled internal standards (e.g., ¹³C₁₂-α-HBCDD) is crucial to correct for matrix effects and ensure accurate quantification, especially in complex samples like sewage sludge or biological tissues. nist.govresearchgate.net

Differentiating enantiomers (e.g., (+)-α-HBCDD and (-)-α-HBCDD) presents a greater analytical challenge. This requires chiral chromatography, often using specialized columns with chiral stationary phases, such as a permethylated β-cyclodextrin phase. nih.gov While some methods can separate the enantiomers of individual diastereomers, the simultaneous separation of all enantiomers can be difficult and may require advanced techniques like two-dimensional HPLC. dioxin20xx.org The accurate determination of enantiomer fractions is important for understanding the bioaccumulation and metabolic pathways of α-HBCDD.

Table 2: Representative LC-MS/MS Parameters for α-HBCDD Analysis This table summarizes typical instrumental conditions reported in the literature for the separation and detection of HBCDD stereoisomers.

ParameterDescriptionSource
Chromatography System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) hilarispublisher.comdioxin20xx.org
Column Reversed-phase C18 or C30 for diastereomers; Chiral columns (e.g., Nucleodex β-PM) for enantiomers. nist.govnih.gov
Mobile Phase Acetonitrile (B52724)/water or Methanol/water gradients. core.ac.uknist.gov
Ionization Source Electrospray Ionization (ESI) in negative mode. rsc.orgejournals.eu
Mass Spectrometer Triple Quadrupole (QqQ) or Ion Trap. rsc.orgdioxin20xx.org
Detection Mode Multiple Reaction Monitoring (MRM). hilarispublisher.comrsc.org
Precursor Ion [M-H]⁻ m/z 640.6 (unlabeled), m/z 652.6 (¹³C-labeled). rsc.orgnist.gov
Product Ion m/z 78.9 or 80.9 (Bromide ion). ejournals.eunist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Total HBCD and Specific Isomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized analytical technique for the determination of total hexabromocyclododecane (HBCD) concentrations in various environmental and biological matrices. While GC-MS offers a simple, sensitive, and accurate method for quantifying the sum of all HBCD isomers, it is generally not suitable for isomer-specific analysis of α-, β-, and γ-HBCD. dioxin20xx.orgosti.gov This limitation arises from the thermal lability of HBCD, which can lead to isomerization or degradation of the individual diastereomers at the high temperatures typically used in GC injectors. dioxin20xx.orghilarispublisher.com

Despite this, GC-MS is effective for screening and quantifying total HBCD. The analysis is often performed using a non-polar capillary column, such as an HP-5MS. dioxin20xx.orgosti.gov Detection is commonly achieved through mass spectrometry operated in negative ion chemical ionization (NCI) or electron impact (EI) mode. dioxin20xx.orgosti.gov In NCI mode, monitoring of bromide ions (m/z 79 and 81) provides high sensitivity. dioxin20xx.org For EI mode, selected ion monitoring (SIM) of characteristic fragment ions is employed for quantification. nih.gov

Optimization of GC conditions is crucial to minimize thermal degradation. Studies have shown that the injector temperature is a critical variable. nih.gov For instance, an injection temperature of 230°C has been found to be optimal for the determination of total HBCD, as it provides a good response while minimizing decomposition. nih.gov Temperatures that are too low may result in incomplete gasification, while higher temperatures can significantly increase thermal degradation and the formation of impurity peaks. nih.gov

A novel approach utilizing a soft atmospheric pressure chemical ionization (APCI) source with a triple quadrupole mass spectrometer (GC-APCI-QqQ) has been proposed for screening and quantification of total HBCD. researchgate.net This method results in less fragmentation of the analyte compared to conventional EI and CI sources, thereby enhancing sensitivity and selectivity. researchgate.net

The table below summarizes typical parameters used in GC-MS analysis for total HBCD.

ParameterTypical ConditionsReference
InstrumentationAgilent 6890N GC coupled to a 5973-inert MSD dioxin20xx.org
ColumnHP-5MS (30m, 0.25 mm i.d., 0.25 µm film thickness) dioxin20xx.org
Injection Temperature215°C - 230°C (Optimized to minimize degradation) dioxin20xx.orgnih.gov
Ionization ModeNegative Ion Chemical Ionization (NCI) or Electron Impact (EI) dioxin20xx.orgosti.gov
Monitored Ions (NCI)m/z 79 and 81 (Bromine ions) dioxin20xx.org
Monitored Ions (EI)m/z 157, 239, 319, 401 nih.gov
ApplicationQuantification of total HBCD concentration osti.govhilarispublisher.com

Chiral Chromatography Applications for Enantiomer Separation

The analysis of individual HBCD enantiomers is critical due to potential enantiomer-specific degradation and accumulation in the environment. mdpi.comunit.no Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and packed column supercritical fluid chromatography (pSFC), is the primary technique for the enantioselective separation of HBCD stereoisomers. mdpi.comresearchgate.net

Chiral HPLC methods often employ stationary phases containing permethylated β-cyclodextrin. researchgate.net The separation of enantiomeric pairs on these columns is possible due to the chiral nature of the stationary phase. The interaction between the hydrophobic HBCD molecules and the β-cyclodextrin increases in the presence of water in the mobile phase. researchgate.net A gradient of water and a less polar co-eluent like acetonitrile is used to modulate the guest-host interactions and achieve elution. researchgate.net This technique has been successfully applied to separate the six major HBCD stereoisomers from technical mixtures and various biological samples. researchgate.net

Packed column supercritical fluid chromatography (pSFC) has emerged as a "green" alternative for both analytical and preparative-scale separation of HBCD enantiomers. mdpi.com Using a cellulose-based stationary phase, such as cellulose (B213188) tris-(3-chloro-4-methylphenylcarbamate), baseline separation of all HBCD enantiomers can be achieved. mdpi.com Interestingly, the elution order of the enantiomers in pSFC can differ from that observed in traditional chiral LC separations. mdpi.com For example, with a specific chiral LC method, (−)-α-HBCD elutes first, followed by (−)-β-, (+)-α-, (+)-β-, δ-, (+)-γ-, ε-, and finally (−)-γ-HBCD. In contrast, a pSFC method may result in an elution order of (−)-α-, (+)-α-, δ-, (−)-γ-, (+)-γ-, ε-, (−)-β-, and finally (+)-β-HBCD. mdpi.com

The table below compares the elution order of HBCD stereoisomers using different chiral chromatography techniques.

TechniqueStationary PhaseElution OrderReference
Chiral Liquid Chromatography (LC)Permethylated β-cyclodextrin(−)-α-HBCD, (−)-β-HBCD, (+)-α-HBCD, (+)-β-HBCD, δ-HBCD, (+)-γ-HBCD, ε-HBCD, (−)-γ-HBCD mdpi.com
Packed Column Supercritical Fluid Chromatography (pSFC)Cellulose tris-(3-chloro-4-methylphenylcarbamate)(−)-α-HBCD, (+)-α-HBCD, δ-HBCD, (−)-γ-HBCD, (+)-γ-HBCD, ε-HBCD, (−)-β-HBCD, (+)-β-HBCD mdpi.com

Quality Assurance and Quality Control in α-Hexabromocyclododecane Analysis

Application of Isotope-Labelled Internal Standards

To ensure the accuracy and precision of α-Hexabromocyclododecane (α-HBCD) analysis, especially at trace levels in complex matrices, the use of isotope-labelled internal standards is a critical component of quality assurance and quality control (QA/QC). nih.govresearchgate.net Stable isotope dilution is a technique that provides high precision and accuracy by compensating for analyte loss during sample preparation and for variations in instrument response. nih.govamazonaws.com

For HBCD analysis, carbon-13 (¹³C) or deuterium (B1214612) (D) labelled analogues of the different HBCD isomers are used. nih.govresearchgate.netresearchgate.net For instance, ¹³C-labeled α-HBCD, β-HBCD, and γ-HBCD are added to samples at the beginning of the analytical procedure. researchgate.net Because these standards are chemically almost identical to the native analytes, they experience similar extraction efficiencies, recoveries, and ionization responses in the mass spectrometer. amazonaws.com By measuring the ratio of the native analyte to its corresponding labeled internal standard, accurate quantification can be achieved, effectively correcting for procedural losses and matrix-induced signal suppression or enhancement. researchgate.netamazonaws.com

The use of these standards is particularly crucial for methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where matrix effects can be significant. researchgate.net Initially, due to the commercial unavailability of all labeled isomers, other labeled compounds like ¹³C-labelled hexabromodiphenyl ether were sometimes used for GC-MS analysis, though this is less ideal than using an isotopically matched standard. osti.gov The availability of newly synthesized labeled HBCD isomers has been shown to minimize and often circumvent matrix-related effects. researchgate.net

Evaluation of Matrix Effects and Method Validation Procedures

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, pose a significant challenge in the analysis of α-HBCD, particularly when using sensitive techniques like electrospray ionization (ESI) with LC-MS/MS. nist.govresearchgate.netchromatographyonline.com These effects can manifest as either ion suppression or enhancement, leading to inaccurate quantification if not properly addressed. chromatographyonline.commedipharmsai.com

The evaluation of matrix effects is a key part of method validation. A common approach to investigate these effects is the post-extraction addition method. researchgate.net This involves comparing the response of an analyte in a pure solvent standard to the response of the analyte spiked into an extracted sample matrix that is supposedly free of the analyte. rsc.org Studies have shown that while the analysis of HBCD diastereomers may be relatively unaffected by the sample matrix in some cases, the responses of HBCD enantiomers can be significantly influenced. researchgate.net

Method validation procedures for α-HBCD analysis typically involve assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). nih.govmdpi.com For example, a modified QuEChERS method for fish samples demonstrated recoveries ranging from 89% to 102% with relative standard deviations below 7.5%. mdpi.com The accuracy of such methods is often verified by analyzing a standard reference material (SRM) with a certified concentration of the analyte. mdpi.com

Strategies to mitigate matrix effects include:

Stable Isotope Dilution: As discussed previously, this is one of the most effective ways to correct for matrix effects. chromatographyonline.com

Matrix-Matched Calibration: Calibration standards are prepared in extracts of a blank matrix similar to the samples being analyzed to compensate for signal alteration. chromatographyonline.com

Sample Cleanup: Thorough cleanup of the sample extract using techniques like solid-phase extraction (SPE) or sulphuric acid treatment can remove interfering co-extractives. osti.govmdpi.com

Sample Dilution: Diluting the final extract can reduce the concentration of matrix components that cause interference. chromatographyonline.com

Interlaboratory Comparison Studies and Standardization Efforts

Two such interlaboratory studies were organized to evaluate the determination of HBCD in biological samples, with up to 13 laboratories participating. nih.gov The results indicated that laboratories were able to determine total HBCD concentrations in marine samples with satisfactory quality, showing a relative standard deviation (RSD) of less than 35%. nih.gov However, the studies also highlighted that the analysis of samples with low HBCD contamination (less than ~2 ng/g lipid weight) required improvement. nih.gov Importantly, these comparisons found no statistically significant differences between total HBCD concentrations obtained by GC-MS and LC-MS methods, validating the use of both techniques for total HBCD quantification. nih.gov

Another study involving six laboratories was conducted to verify a GC-MS method for determining HBCD in expanded and extruded polystyrene foam. nih.gov The interlaboratory relative standard deviation ranged from 3.68% to 9.80%, demonstrating the feasibility and accuracy of the method for this specific application. nih.gov

These collaborative studies are crucial for the standardization of analytical methods. They help to identify analytical challenges, refine protocols, and ensure that data generated across different monitoring programs are consistent and comparable. This is particularly important for a globally regulated substance like HBCD, where consistent monitoring data is needed for risk assessment and management. nih.govepa.gov

The table below summarizes findings from an interlaboratory study on HBCD determination.

Study FocusNumber of LabsMatricesKey FindingsReference
Comparison of GC and LC determinationsUp to 13Cod liver oil, herring filet, salmon filet, butter, chicken meat- Satisfactory quality for total HBCD in marine samples (RSD <35%).
  • No significant difference between GC-MS and LC-MS for total HBCD.
  • Analysis of low-level contamination needs improvement.
  • nih.gov
    Verification of GC-MS method6Expanded Polystyrene (EPS) and Extruded Polystyrene (XPS) foam- Interlaboratory RSD range of 3.68–9.80%.
  • Method demonstrated good feasibility and accuracy.
  • nih.gov

    Environmental Fate and Degradation of α Hexabromocyclododecane

    Abiotic Degradation Pathways of α-Hexabromocyclododecane

    The environmental persistence of α-Hexabromocyclododecane (α-HBCDD) is significantly influenced by abiotic degradation processes. These pathways, primarily driven by light and heat, contribute to its transformation and breakdown in the environment.

    Photolytic Transformation and Diastereomer Interconversion

    Photolytic degradation, the breakdown of compounds by photons, is a potential transformation pathway for α-HBCDD in the environment. Studies on the photolytic release of HBCDD from textile samples have shown that exposure to UV light can enhance its release. The kinetics of this photolytic release have been observed to follow first-order kinetics, with a determined rate constant of 3.5 x 10⁻² day⁻¹ yu.edu.jo. Despite the enhanced release, research on flame-retarded textiles exposed to natural sunlight for 371 days showed no significant loss of any HBCDD diastereomers, indicating their resistance to sunlight-induced debromination and isomerization under those specific conditions researchgate.net. However, other studies investigating the photodegradation of HBCDD in the presence of Fe(III)-carboxylate complexes under simulated sunlight have demonstrated that hydroxyl radicals (•OH) are responsible for the degradation process researchgate.net. The efficiency of this degradation is influenced by factors such as pH and the concentration of the carboxylate researchgate.net.

    Thermal Degradation and Stability Studies

    Thermal degradation is a critical factor in the environmental fate of α-HBCDD, particularly in scenarios involving high temperatures. Research indicates that HBCDD undergoes thermal rearrangement at temperatures above 160°C nih.govresearchgate.net. The primary thermal decomposition of HBCDD occurs in a narrow temperature range of 230-270°C researchgate.net. Studies conducting thermal degradation at a moderate heating rate of 10°C/min have confirmed this decomposition range researchgate.netnih.govepa.gov. The process results in the release of a significant portion of the bromine as hydrogen bromide (HBr) and the formation of various degradation products researchgate.net. Gas chromatography/mass spectrometry (GC/MS) analysis of the thermal decomposition products has been used to identify the substances derived from the primary pyrolysis process researchgate.netnih.gov. Interestingly, the presence of oxygen appears to have a negligible effect on the degradation products at moderate heating rates researchgate.netnih.gov.

    Table 1: Thermal Degradation Characteristics of Hexabromocyclododecane (HBCDD)

    ParameterFindingSource
    Thermal Rearrangement TemperatureAbove 160°C nih.govresearchgate.net
    Primary Decomposition Temperature Range230-270°C researchgate.net
    Primary Gaseous ProductHydrogen Bromide (HBr) researchgate.net
    Effect of OxygenNegligible at moderate heating rates researchgate.netnih.gov

    Biotic Degradation and Bioremediation Strategies for α-Hexabromocyclododecane

    The biodegradation of α-HBCDD by microorganisms is a key process in its environmental removal. Both anaerobic and aerobic pathways have been identified, involving various microbial species and degradation mechanisms.

    Microbial Degradation Mechanisms (e.g., Debromination, Hydroxylation)

    Microbial activity plays a crucial role in the breakdown of α-HBCDD in soil and sediment. The primary mechanisms involved are debromination, the removal of bromine atoms, and hydroxylation, the introduction of hydroxyl groups. These processes can lead to the formation of less halogenated and potentially less toxic compounds.

    Under anaerobic conditions, microbial consortia have demonstrated the ability to effectively degrade HBCDD. Reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom, is a significant mechanism in this process nih.gov. Studies have shown that anaerobic transformation of HBCDD can be faster than aerobic degradation researchgate.net. In laboratory microcosms and mesocosms, the order of diastereomer degradation rates under anaerobic conditions was found to be β-HBCDD > γ-HBCDD > α-HBCDD metu.edu.trmetu.edu.tr. One study successfully enriched a microbial consortium that removed 92.4% of an initial 500 μg/L of HBCDD within 12 days under anaerobic conditions nih.gov. During this degradation, the debromination product dibromocyclododecadiene (DBCD) was detected nih.gov. The degradation of the three main diastereomers, including α-HBCDD, followed first-order kinetics nih.gov.

    Table 2: Anaerobic Degradation of HBCDD Diastereomers by a Microbial Consortium

    DiastereomerDegradation Efficiency (12 days)First-Order Rate Constant (k)Source
    α-HBCDD88.9%1.3 x 10⁻¹ to 1.9 x 10⁻¹ nih.gov
    β-HBCDD92.6%1.3 x 10⁻¹ to 1.9 x 10⁻¹ nih.gov
    γ-HBCDD79.1%1.3 x 10⁻¹ to 1.9 x 10⁻¹ nih.gov

    Aerobic degradation of HBCDD has also been observed in soil microbial communities. A study on soil suspensions showed a 60% degradation of HBCDD within 4 days, with a total removal ratio reaching up to 77.9% nih.gov. The degradation involved both debromination and oxidation, with metabolites from both pathways identified by GC-MS nih.gov. Several bacterial strains capable of degrading HBCDD under aerobic conditions have been identified, including Pseudomonas sp. and Bacillus sp. nih.govnih.govhep.com.cn. For instance, Pseudomonas sp. strain HB01 was able to remove 81% of 1 mM γ-HBCDD within 5 days nih.gov. Another study identified Bacillus spp. and Clostridium spp. as dominant microbes in a soil consortium capable of degrading HBCDD aerobically nih.gov. The enzyme CYP168A1 from Pseudomonas aeruginosa strain HS9 has been shown to dehalogenate HBCDs, producing pentabromocyclododecanols (PBCDOHs) and tetrabromocyclododecadiols (TBCDDOHs) through debromination and hydrogenation reactions nih.gov.

    Identification and Characterization of α-Hexabromocyclododecane-Degrading Microorganisms and Consortia

    Bioremediation is considered a cost-effective and environmentally friendly approach for addressing HBCDD contamination. hep.com.cn Research has successfully identified several bacterial strains and microbial consortia capable of degrading HBCDD isomers, including α-HBCDD, under both aerobic and anaerobic conditions.

    Several pure bacterial strains have been isolated and shown to degrade HBCDDs. hep.com.cn These include Pseudomonas sp. strain HB01, Bacillus sp. HBCD-sjtu, Achromobacter sp. HBCD-1 and HBCD-2, and Pseudomonas aeruginosa HS9. hep.com.cnnih.gov For instance, Pseudomonas sp. HB01 can remove 81% of γ-HBCDD within five days, showcasing the potential of specific strains. nih.gov The bacterium Citrobacter sp. Y3 has also been identified as capable of using HBCDD as its sole carbon source, potentially mineralizing it to CO2. researchgate.net

    Microbial consortia, often sourced from contaminated soil, sediments, or sewage sludge, have demonstrated significant degradation capabilities. hep.com.cn An anaerobic microbial consortium, enriched for over 300 days, achieved a 92.4% degradation of an initial 500 µg/L of HBCDD within 12 days. hep.com.cnnih.gov This consortium demonstrated high efficiency in degrading α-HBCDD, β-HBCDD, and γ-HBCDD, with degradation efficiencies of 88.9%, 92.6%, and 79.1% respectively, over 12 days. nih.gov The degradation process by this consortium was found to follow first-order kinetics. nih.gov High-throughput sequencing of such consortia revealed dynamic changes in the microbial community, with populations of bacteria like Azospira oryzae, Microbacterium, and Achromobacter insolitus increasing significantly after enrichment. nih.gov

    Table 1: Microorganisms and Consortia Involved in α-Hexabromocyclododecane Degradation
    Microorganism/ConsortiumTypeDegradation ConditionsKey Findings
    Pseudomonas sp. HB01BacteriumAerobicCapable of degrading HBCDD isomers. hep.com.cn
    Pseudomonas aeruginosa HS9BacteriumAerobicUtilizes a cytochrome P450 enzyme (CYP168A1) for HBCDD degradation. nih.gov
    Citrobacter sp. Y3BacteriumAerobicCan use HBCDD as a sole carbon source and mineralize it. researchgate.net
    Anaerobic Microbial ConsortiumConsortiumAnaerobicAchieved 88.9% degradation of α-HBCDD in 12 days; degradation follows first-order kinetics. nih.gov
    Bacillus sp. HBCD-sjtuBacteriumNot SpecifiedIdentified as an HBCDD-degrading bacterial strain. hep.com.cn
    Achromobacter sp. HBCD-1 & HBCD-2BacteriumNot SpecifiedIdentified as HBCDD-degrading bacterial strains. hep.com.cn

    Phytoremediation Potential and the Role of Arbuscular Mycorrhizal Fungi (AMF)

    Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for pollutants like HBCDD. hep.com.cn The interaction between plants and soil microorganisms can significantly enhance the efficiency of this process. nih.gov Arbuscular mycorrhizal fungi (AMF) are symbiotic fungi that form associations with the roots of most terrestrial plants and are known to improve plant health and stress tolerance. frontiersin.orgijabbr.com

    Studies have shown that plants themselves possess mechanisms to metabolize HBCDD. For example, in vitro studies using maize microsomes have demonstrated that cytochrome P450 (CYP) enzymes are involved in the metabolism of HBCDD. nih.govmdpi.com The presence of hydroxylated metabolites confirmed that these plant enzymes can transform the compound. mdpi.com By bolstering the plant's physiological status, AMF can indirectly contribute to the efficiency of these degradation pathways.

    Characterization of Degradation Products and Their Environmental Significance

    The biodegradation of α-HBCDD involves a series of transformations that lead to various metabolic products. These products are primarily the result of two main processes: debromination and oxidation (hydroxylation).

    Formation of Pentabromocyclododecanes (PBCD) and Other Debrominated Products

    A primary pathway for the breakdown of α-HBCDD, particularly under anaerobic conditions, is reductive debromination, where a bromine atom is replaced by a hydrogen atom. nih.gov This process reduces the halogen content of the molecule, generally leading to less persistent and toxic compounds.

    The initial step in this pathway is the formation of pentabromocyclododecanes (PBCDs). Further debromination can lead to the formation of tetrabromocyclododecenes (TBCDe) and dibromocyclododecadienes (DBCD). nih.govnih.gov For example, the anaerobic microbial consortium mentioned previously was shown to produce DBCD during the degradation process. nih.gov The dehalogenase enzyme LinB has been shown to transform HBCDD isomers into pentabromocyclododecanols (PBCDOHs) and tetrabromocyclododecadiols (TBCDDOHs), indicating a combination of debromination and hydroxylation. nih.gov

    Identification of Hydroxylated and Other Oxidative Metabolites

    Oxidative metabolism, primarily through the action of cytochrome P450 monooxygenases, is another significant degradation pathway for α-HBCDD. This process introduces hydroxyl (-OH) groups onto the cyclododecane ring, increasing the polarity of the compound and facilitating further breakdown or excretion.

    In mice exposed to α-HBCDD, four different hydroxylated metabolites were detected in fecal extracts, with one isomer also found in the liver, brain, and adipose tissue. nih.govepa.gov In vitro studies using induced rat liver microsomes have also confirmed the formation of both monohydroxylated and dihydroxylated derivatives from α-HBCDD enantiomers. nih.gov The enzyme CYP168A1 from Pseudomonas aeruginosa HS9 catalyzes the degradation of HBCDDs into PBCDOHs and TBCDDOHs. nih.gov Interestingly, 18O isotope experiments with this enzyme showed that the oxygen atom incorporated into the metabolites originated from water (H2O), not molecular oxygen (O2). nih.gov In contrast to α-HBCDD, the γ-HBCDD isomer can be metabolized into a wider range of products, including monohydroxy-pentabromocyclododecene and dihydroxy-pentabromocyclododecene. wikipedia.orgnih.gov

    Regulatory Science and Global Management of Hexabromocyclododecane with Specific Implications for the α Isomer

    International Conventions and Agreements Pertaining to Hexabromocyclododecane (e.g., Stockholm Convention on POPs)

    The most significant international agreement governing HBCD is the Stockholm Convention on Persistent Organic Pollutants (POPs), a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms.

    In May 2013, at the sixth Conference of the Parties (COP-6), Hexabromocyclododecane was listed in Annex A of the Stockholm Convention for elimination. industrialchemicals.gov.auclu-in.org This decision was based on the findings of the POPs Review Committee (POPRC), which concluded that HBCD is likely to lead to significant adverse human health and environmental effects as a result of its long-range environmental transport, warranting global action. researchgate.net

    The listing includes specific exemptions for production and use in expanded polystyrene (EPS) and extruded polystyrene (XPS) in buildings. industrialchemicals.gov.auclu-in.orgcrccare.comdntb.gov.ua Parties that registered for this exemption were required to take necessary measures to ensure that EPS and XPS containing HBCD can be easily identified by labeling or other means throughout their life cycle. A ban was also imposed on the recycling of products containing HBCD. industrialchemicals.gov.au The listing for HBCD under the convention encompasses its various isomers, including α-Hexabromocyclododecane. crccare.comdntb.gov.ua

    The timeline for the phase-out of HBCD under the Stockholm Convention began at the end of 2014. industrialchemicals.gov.au The convention obligates parties to develop and implement national implementation plans to manage and eliminate POPs, including HBCD.

    Regional and National Regulatory Frameworks and Restrictions (e.g., EU REACH, US EPA, Japan, Canada)

    Several countries and regions have implemented their own regulatory frameworks to manage the risks associated with HBCD, often in alignment with the Stockholm Convention.

    European Union (EU): In the European Union, HBCD is regulated under multiple pieces of legislation. It was identified as a Substance of Very High Concern (SVHC) under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in October 2008 due to its persistent, bioaccumulative, and toxic (PBT) properties. vertasefli.co.uk On February 18, 2011, HBCD was included in Annex XIV of REACH, making its use subject to authorization after a "sunset date" of August 21, 2015. industrialchemicals.gov.au

    The EU's POPs Regulation (Regulation (EU) 2019/1021) directly implements the Stockholm Convention's provisions. As of March 22, 2016, the production, placing on the market, and use of HBCD, whether on its own, in mixtures, or in articles, in concentrations greater than 100 mg/kg, were prohibited. vertasefli.co.uk This prohibition applies to all isomers of HBCD, including α-Hexabromocyclododecane.

    United States (US): The U.S. Environmental Protection Agency (EPA) has taken several actions to address the risks posed by HBCD. In August 2010, the EPA included HBCD in its List of Chemicals of Concern. industrialchemicals.gov.au The EPA's HBCD Action Plan outlined the agency's intent to address the manufacturing, processing, distribution, and use of HBCD under the Toxic Substances Control Act (TSCA). nih.gov

    In November 2016, the EPA finalized a rule adding an HBCD category to the Toxics Release Inventory (TRI) list of reportable chemicals with a 100-pound reporting threshold. walshmedicalmedia.comnih.govsinica.edu.tw This requires facilities that manufacture, process, or otherwise use more than 100 pounds of HBCD to report their environmental releases. The EPA has identified HBCD as a persistent, bioaccumulative, and toxic (PBT) chemical, citing concerns for developmental and reproductive effects in humans and high toxicity to aquatic and terrestrial organisms. walshmedicalmedia.comnih.gov The EPA's actions and risk assessments consider all isomers of HBCD. nih.gov

    Japan: Japan was the first country to implement a ban on the import and production of HBCD, which became effective in May 2014. industrialchemicals.gov.aunih.gov The Japanese government notified the World Trade Organization (WTO) of its intent to prohibit the import of products containing HBCD, including flame-retardant textiles and expandable polystyrene. nih.gov This regulation was in response to the listing of HBCD under the Stockholm Convention.

    Canada: In Canada, HBCD was added to the country's Toxic Substances Regulations in 2016. tpsgc-pwgsc.gc.ca As of January 1, 2017, the manufacture, use, sale, and import of HBCD, as well as products containing it, were prohibited. tpsgc-pwgsc.gc.ca A screening assessment conducted by the Canadian government concluded that HBCD poses a risk to the environment and meets the criteria for persistence and bioaccumulation. bohrium.com The proposed Prohibition of Certain Toxic Substances Regulations, 2022, aims to further restrict HBCD to align with the Stockholm Convention. nih.gov

    Regulatory Status of Hexabromocyclododecane (HBCD)

    Jurisdiction/AgreementRegulatory ActionKey ProvisionsSpecific Mention of α-Isomer
    Stockholm ConventionListed in Annex A for elimination (2013)Global ban on production and use with specific exemptions for EPS/XPS in buildings. Ban on recycling of HBCD-containing products.The listing for HBCD includes all its main diastereoisomers, including alpha-hexabromocyclododecane.
    European Union (REACH & POPs Regulation)Identified as SVHC (2008), subject to authorization (2011), and prohibited under POPs Regulation (2016)Prohibition of manufacturing, placing on the market, and use of HBCD in concentrations >100 mg/kg.Regulations apply to all isomers of HBCD, including α-HBCD.
    United States (EPA)Listed as a Chemical of Concern (2010), added to TRI (2016)Requires reporting of environmental releases for facilities using >100 pounds of HBCD.The EPA's actions and risk assessments encompass all isomers of HBCD.
    JapanBanned import and production (2014)Prohibition on the import of HBCD-containing products.The ban applies to HBCD as a substance, which includes the α-isomer.
    CanadaProhibited under Toxic Substances Regulations (2017)Prohibition on the manufacture, use, sale, and import of HBCD and products containing it.The prohibition covers HBCD as a substance, inclusive of the α-isomer.

    Challenges in Risk Assessment Methodologies for Isomer-Specific Regulation of α-Hexabromocyclododecane

    The regulation of HBCD is complicated by its complex stereochemistry, with 16 possible stereoisomers. industrialchemicals.gov.au The commercial mixture is primarily γ-HBCD, but the isomer profile shifts in the environment and biota, with α-HBCD becoming the dominant form. nih.gov This presents several challenges for risk assessment methodologies and the development of isomer-specific regulations.

    Key Challenges:

    Isomer-Specific Toxicokinetics and Toxicodynamics: The different stereoisomers of HBCD exhibit distinct toxicokinetic and toxicodynamic properties. Studies have shown that α-HBCD is more bioaccumulative and has a longer biological half-life than the other isomers. nih.gov For instance, the elimination half-life of α-HBCD in female mice is around 17 days, compared to 3-4 days for γ-HBCD. nih.gov This is likely due to slower metabolism of the α-isomer. nih.gov These differences mean that risk assessments based on the commercial mixture may not accurately reflect the risks posed by exposure to environmentally relevant isomer profiles, which are dominated by α-HBCD.

    Bioisomerization: There is evidence of in-vivo stereoisomerization of HBCD diastereomers. For example, γ-HBCD can be converted to α-HBCD within organisms. This bio-isomerization further complicates exposure assessment, as the internal dose of α-HBCD may be higher than predicted from external exposure to the commercial mixture alone.

    Analytical Challenges: The separation and quantification of individual HBCD stereoisomers require sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). While these methods are available, they are not always routinely employed in monitoring programs, leading to a lack of isomer-specific data for risk assessment.

    Lack of Isomer-Specific Toxicity Data: Much of the existing toxicological data for HBCD has been generated using the commercial mixture. There is a relative scarcity of studies that have investigated the specific toxicity of α-HBCD. This data gap makes it difficult to establish isomer-specific reference doses and to conduct a comprehensive risk assessment for α-HBCD.

    Exposure Assessment Complexity: Human exposure to HBCD occurs through various pathways, including diet and indoor dust. The isomer profile can vary between these sources, with γ-HBCD often dominating in food and α-HBCD in dust. nih.gov This variability makes it challenging to accurately estimate total exposure to α-HBCD and to link external exposure to internal body burdens. nih.gov

    Challenges in Isomer-Specific Risk Assessment of α-HBCD

    ChallengeDescriptionImplication for Risk Assessment
    Differential Toxicokineticsα-HBCD is more persistent and bioaccumulative in organisms than other isomers due to slower metabolism.Risk assessments based on the commercial mixture may underestimate the risk from environmental exposure where α-HBCD predominates.
    BioisomerizationIn-vivo conversion of other isomers (e.g., γ-HBCD) to α-HBCD.Internal exposure to α-HBCD can be higher than predicted from external exposure, leading to an underestimation of risk.
    Analytical ComplexityRequires advanced analytical methods to separate and quantify individual isomers.Lack of widespread isomer-specific monitoring data hinders accurate exposure and risk characterization.
    Limited Isomer-Specific Toxicity DataMost toxicological studies have used the commercial HBCD mixture.Difficulty in establishing a specific toxicity profile and reference dose for α-HBCD.
    Variable Exposure SourcesDifferent isomer profiles in various exposure media (e.g., food vs. dust).Complicates the estimation of total human exposure to α-HBCD and the correlation with health outcomes.

    Environmental Management Strategies and Remediation Efforts for Hexabromocyclododecane Contamination

    The widespread use and persistence of HBCD have led to its presence in various environmental compartments, including soil, sediment, and water. Effective environmental management and remediation strategies are crucial to mitigate the risks associated with HBCD contamination.

    Environmental Management Strategies:

    Source Control: The primary management strategy is the control and elimination of HBCD sources, as mandated by the Stockholm Convention and national regulations. This includes phasing out the production and use of HBCD and preventing its release from products and waste.

    Waste Management: Proper management of HBCD-containing waste is critical. This involves the identification and separation of HBCD-containing materials to prevent their entry into the recycling stream. The Stockholm Convention recommends that wastes with an HBCD content above a certain threshold be disposed of in a way that the POP content is destroyed or irreversibly transformed. crccare.com

    Monitoring Programs: Long-term environmental monitoring is essential to track the levels and trends of HBCD isomers in different environmental media and biota. This data is vital for assessing the effectiveness of regulatory measures and for identifying hotspots of contamination.

    Remediation Efforts:

    Several remediation technologies have been investigated for their potential to treat HBCD-contaminated sites. These can be broadly categorized as biological, thermal, and chemical methods.

    Bioremediation: This approach utilizes microorganisms to degrade contaminants. Studies have shown that microbial consortia can effectively degrade HBCD under both anaerobic and aerobic conditions through processes like reductive debromination. nih.govnih.gov Certain bacteria, such as Pseudomonas sp., have demonstrated the ability to remove HBCD from contaminated media. nih.gov The efficiency of bioremediation can be enhanced by the addition of nutrients or carbon sources. nih.gov

    Phytoremediation: This technique uses plants to remove, degrade, or stabilize contaminants. While research on phytoremediation of HBCD is still emerging, some plants have shown the ability to take up and accumulate other brominated flame retardants, suggesting potential for this green technology in HBCD remediation.

    Thermal Desorption: This ex-situ technology involves heating contaminated soil or sediment to volatilize the contaminants, which are then collected and treated. Thermal desorption has been shown to be effective for a wide range of organic pollutants and could be applied to HBCD-contaminated materials. clu-in.orgcrccare.comvertasefli.co.uktpsgc-pwgsc.gc.ca High-temperature thermal desorption can achieve high removal efficiencies for persistent organic pollutants. vertasefli.co.uktpsgc-pwgsc.gc.ca

    Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive radicals, such as hydroxyl radicals, to degrade organic pollutants. Photodegradation of HBCD in the presence of Fe(III)-carboxylate complexes and hydrogen peroxide under simulated sunlight has shown promise as a potential AOP for HBCD in aqueous solutions. researchgate.net

    The selection of a specific remediation technology depends on site-specific factors, including the type and concentration of contaminants, soil and hydrogeological conditions, and cost-effectiveness. Further research and development are needed to optimize these technologies for the effective and efficient remediation of HBCD-contaminated sites.

    Q & A

    Basic: What analytical methods are recommended for quantifying α-HBCD in environmental samples?

    To quantify α-HBCD, researchers should employ isomer-specific separation techniques due to its stereoisomeric complexity. Gas chromatography-mass spectrometry (GC-MS) with electron capture negative ionization (ECNI) is commonly used but requires derivatization due to α-HBCD’s thermal instability. Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) avoids derivatization and provides higher specificity for diastereomers . Validation steps must include recovery tests using isotopically labeled internal standards (e.g., ¹³C-labeled HBCD) and matrix-matched calibration curves to account for environmental interferences .

    Advanced: How can researchers resolve discrepancies in α-HBCD degradation rates between laboratory and field studies?

    Laboratory studies often report faster degradation rates due to controlled conditions (e.g., optimized temperature, UV exposure), whereas field studies show persistence influenced by sediment organic content and microbial activity. To address this, design experiments that mimic environmental matrices (e.g., sediment-water systems with varying organic carbon content) and employ long-term monitoring (>6 months). Pair these with enantiomer-specific analysis using chiral columns to track stereoisomer transformation pathways, as α-HBCD’s degradation products (e.g., tetrabromocyclododecadienes) may exhibit isomer-dependent stability .

    Basic: What are the critical factors in designing experiments to assess α-HBCD bioaccumulation in aquatic food webs?

    Key factors include:

    • Trophic transfer modeling : Use species from multiple trophic levels (e.g., plankton, fish, predators) to calculate biomagnification factors (BMFs).
    • Exposure duration : Ensure chronic exposure periods (≥28 days) to account for slow tissue accumulation.
    • Matrix selection : Analyze lipid-normalized concentrations in tissues to control for interspecies lipid variability.
    • Quality controls : Include field blanks and replicate samples to validate contamination-free workflows .

    Advanced: How can enantiomer-specific toxicity of α-HBCD be investigated in vitro?

    Use chiral stationary phases in LC-MS to isolate α-HBCD enantiomers. Expose cell lines (e.g., HepG2 for hepatotoxicity or SH-SY5Y for neurotoxicity) to individual enantiomers at environmentally relevant concentrations (1–100 ng/mL). Combine cytotoxicity assays (e.g., MTT) with transcriptomic profiling (RNA-seq) to identify enantiomer-specific pathways, such as oxidative stress or endocrine disruption. Normalize results using solvent controls and validate with isotopic dilution .

    Basic: What regulatory guidelines should inform α-HBCD research design?

    Refer to the Stockholm Convention (Annex A) for restrictions on HBCD and the European Chemicals Agency (ECHA) guidance on persistent organic pollutants (POPs). Studies must adhere to EPA Test Guidelines 850.1730 (fish bioaccumulation) and OECD 305 (bioconcentration in aquatic species). Include ethical approvals for vertebrate testing and disclose isomer-specific data to meet REACH compliance .

    Advanced: What computational approaches predict α-HBCD’s environmental partitioning?

    Apply quantitative structure-activity relationship (QSAR) models to estimate octanol-water (Kow) and organic carbon-water (Koc) partition coefficients. Validate predictions with experimental data from solid-phase microextraction (SPME) or passive samplers deployed in water-sediment systems. Use fugacity models (e.g., EQC Level III) to simulate long-range transport potential, incorporating isomer-specific degradation half-lives from field studies .

    Basic: How to address matrix effects in α-HBCD analysis from biological tissues?

    Use accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1) for lipid removal, followed by gel permeation chromatography (GPC) to eliminate macromolecules. Quantify lipid content gravimetrically and report concentrations on a lipid-weight basis. Spike samples with surrogate standards (e.g., ¹³C-PCBs) to monitor recovery efficiency and matrix interferences .

    Advanced: What mechanisms explain α-HBCD’s endocrine disruption in marine mammals?

    Conduct in vitro receptor-binding assays (e.g., thyroid hormone transport proteins or estrogen receptors) using purified α-HBCD isomers. Pair with in silico docking simulations to identify binding affinities. Compare results to in vivo biomarker data (e.g., plasma thyroxine levels in seals) to establish dose-response relationships. Control for co-exposure to other POPs using multivariate statistical models .

    Basic: How to validate α-HBCD detection limits in environmental monitoring?

    Determine method detection limits (MDLs) via serial dilution of spiked matrix blanks (e.g., sediment, water). Calculate MDL as 3× the standard deviation of replicate measurements. Participate in interlaboratory comparisons (e.g., QUASIMEME proficiency testing) to ensure consistency. Report limits of quantification (LOQs) as 10× the signal-to-noise ratio .

    Advanced: What experimental designs elucidate α-HBCD’s role in microbial degradation consortia?

    Use anaerobic sediment microcosms inoculated with HBCD-degrading bacteria (e.g., Sphingobium spp.). Monitor debromination pathways via LC-TOF-MS and 16S rRNA sequencing to identify keystone species. Compare degradation rates under varying redox conditions (e.g., sulfate-reducing vs. methanogenic). Employ stable isotope probing (SIP) with ¹³C-labeled α-HBCD to trace carbon flow .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.